Methyl (2,4,5-trichlorophenoxy)acetate
Overview
Description
Methyl (2,4,5-trichlorophenoxy)acetate is a chemical compound that has been used in various formulations, particularly in older Scandinavian herbicides. It is closely related to 2,4,5-trichlorophenoxy acetic acid, which has been analyzed for its content of chlorinated dibenzo-p-dioxins and dibenzofurans, revealing contaminants of the same order of magnitude as those found in European samples from later production dates .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenyl precursors with other chemical reagents. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under optimized conditions to achieve a high yield of 98% . Although this is not the direct synthesis of methyl (2,4,5-trichlorophenoxy)acetate, it provides insight into the methods used for synthesizing chlorophenyl acetates.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2,4,5-trichlorophenoxy)acetate has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and refined to a final R of 0.051 for 1249 observed reflections, indicating a well-defined structure . This analysis is crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl acetates can lead to the formation of various products. For instance, the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole resulted in the synthesis of methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, showcasing the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetates are influenced by their molecular structure. The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, for example, shows that the molecules form hydrogen-bonded cyclic dimers and have a synplanar-synplanar side-chain conformation, which is common to phenoxyacetic acids . These structural details are important for understanding the behavior of the compound in various environments and its potential interactions with other chemicals.
Scientific Research Applications
Adsorption and Removal from Aqueous Solutions
Methyl (2,4,5-trichlorophenoxy)acetate's adsorption behavior on poly-o-toluidine Zr(IV) phosphate has been studied, revealing its effectiveness in removing the compound from aqueous solutions. This property is particularly significant for environmental clean-up processes (Khan & Akhtar, 2011).
Analysis in Older Formulations
Analysis of older formulations containing Methyl (2,4,5-trichlorophenoxy)acetate has been conducted to determine the presence of chlorinated dibenzo-p-dioxins and dibenzofurans, providing insights into the compound's historical composition and its environmental impact (Norström et al., 1979).
Environmental Persistence and Impact
The persistence of Methyl (2,4,5-trichlorophenoxy)acetate in various environments, such as forests and agricultural lands, and its impact on ecosystems has been a subject of study, highlighting concerns about its long-term environmental effects (Norris et al., 1977).
Metabolism in Animal Models
Research on the metabolism of Methyl (2,4,5-trichlorophenoxy)acetate in animal models has provided insights into how this compound is absorbed, distributed, and excreted in different species, which is crucial for understanding its potential health impacts (Leng, 1977).
Molecular Motion Studies
Investigations into the molecular motion of Methyl (2,4,5-trichlorophenoxy)acetate have been conducted using proton magnetic resonance, contributing to a deeper understanding of its chemical properties and behavior at the molecular level (Reddy et al., 1982).
Complex Formation with Metals
Studies on the formation of complexes between Methyl (2,4,5-trichlorophenoxy)acetate and metals such as copper have been conducted. These studies are significant for understanding the bioactivity and potential environmental impact of these complexes (Psomas et al., 1998).
Analysis Techniques
Development of analytical techniques for detecting and quantifying Methyl (2,4,5-trichlorophenoxy)acetate and its metabolites in biological samples has been a focus of research, improving our ability to monitor and study this compound in various contexts (Ranz et al., 2008).
Safety And Hazards
“Methyl (2,4,5-trichlorophenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGUOYQGHBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172875 | |
Record name | 2,4,5-T-methyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,4,5-trichlorophenoxy)acetate | |
CAS RN |
1928-37-6 | |
Record name | 2,4,5-T Methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-T-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-T Methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-T-methyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4,5-trichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-T-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131049BJ6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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